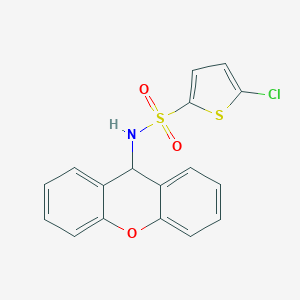![molecular formula C21H23N3O2S B270650 N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide, also known as compound X, is a novel chemical compound with potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic properties.
Applications De Recherche Scientifique
Compound X has potential applications in several areas of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X has shown promising results in inhibiting the growth of cancer cells. In neuroscience, this compound X has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In drug discovery, this compound X has the potential to be developed into a new class of drugs with unique therapeutic properties.
Mécanisme D'action
The mechanism of action of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the potential to treat neurodegenerative diseases.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. In vivo studies have shown that it has potential as a treatment for neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound X.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X in lab experiments is its potential as a new class of drugs with unique therapeutic properties. However, the synthesis of this compound X is a time-consuming process that requires expertise in organic chemistry. Additionally, the mechanism of action of this compound X is not fully understood, which limits its potential applications in scientific research.
Orientations Futures
There are several future directions for research on N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X. One direction is to further investigate its potential as a treatment for neurodegenerative diseases. Another direction is to explore its potential as a new class of drugs with unique therapeutic properties. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound X.
Conclusion
In conclusion, this compound X is a novel chemical this compound with potential applications in several areas of scientific research. Its unique chemical structure and potential therapeutic properties make it an interesting target for further investigation. While more research is needed to fully understand its mechanism of action and potential applications, this compound X holds promise as a new class of drugs with unique therapeutic properties.
Méthodes De Synthèse
The synthesis of N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide X is a complex process that involves several steps. The first step involves the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, which is then reacted with 4-(2-isopropyl-1H-imidazol-1-yl)aniline to form this compound X. The synthesis of this compound X is a time-consuming process that requires expertise in organic chemistry.
Propriétés
Formule moléculaire |
C21H23N3O2S |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
2-methoxy-4-methylsulfanyl-N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H23N3O2S/c1-14(2)20-22-11-12-24(20)16-7-5-15(6-8-16)23-21(25)18-10-9-17(27-4)13-19(18)26-3/h5-14H,1-4H3,(H,23,25) |
Clé InChI |
GKZIRVDODAFWED-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
SMILES canonique |
CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)SC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 6-[(3,4-dimethoxybenzoyl)amino]-3,4-dihydro-1(2H)-quinolinecarboxylate](/img/structure/B270567.png)
![6H-[1,3]dioxolo[4,5-g][1,4]benzoxazin-7(8H)-one](/img/structure/B270568.png)
![2-[(4-methylbenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270571.png)
![N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}biphenyl-2-carboxamide](/img/structure/B270575.png)
![1-Benzoyl-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B270576.png)

![1-(methylsulfonyl)-N-[4-(pyridin-4-ylmethyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270579.png)

![N-[2-(benzylcarbamoyl)phenyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B270582.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B270583.png)
![5-[4-(1,3-Benzothiazol-2-yl)anilino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B270586.png)
![2'-(4-oxo-4H-chromen-3-yl)-spiro(bicyclo[2.2.1]hept-2-ene-6,5'-[1,3]dioxane)](/img/structure/B270587.png)
![3-ethyl-2-({[2-(2-furyl)-1,3-thiazol-4-yl]methyl}sulfanyl)-4(3H)-quinazolinone](/img/structure/B270589.png)
![N-[1-(3,4-dimethoxyphenyl)propan-2-yl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B270591.png)